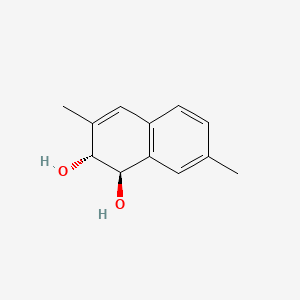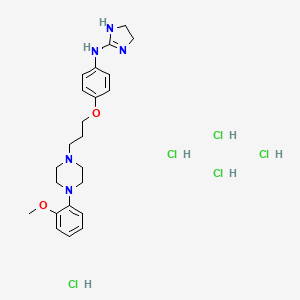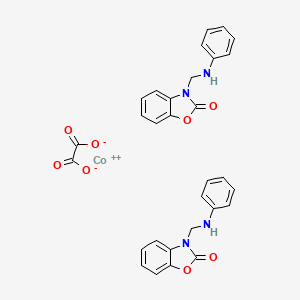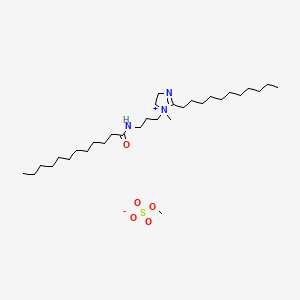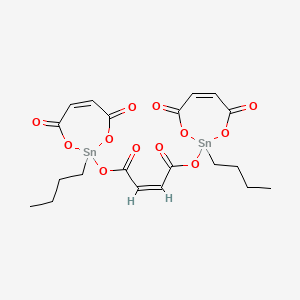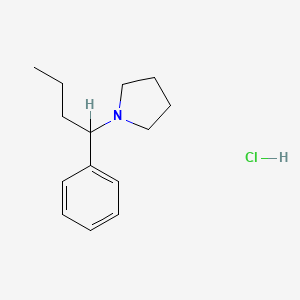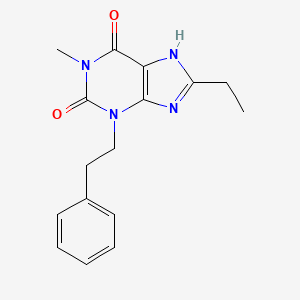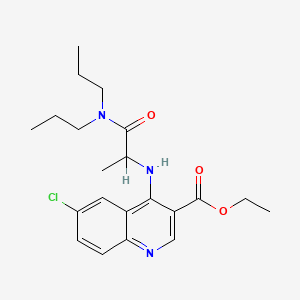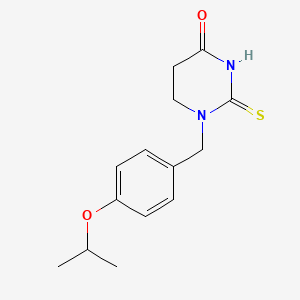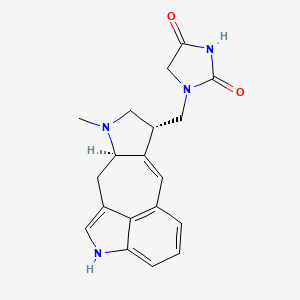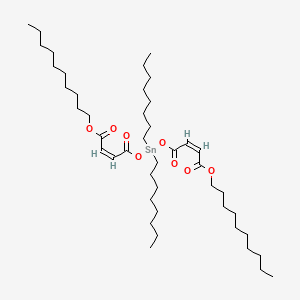
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is a complex organic compound that belongs to the class of amides This compound is characterized by its long-chain fatty acid structure, which includes multiple double bonds and amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain fatty acids and amines.
Amidation Reaction: The fatty acid is reacted with an amine under controlled conditions to form the amide bond. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.
Aplicaciones Científicas De Investigación
Chemistry
This compound is studied for its unique chemical properties, such as its ability to form stable complexes with metals and its reactivity in various organic transformations.
Biology
In biological research, (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide may be investigated for its potential role in cell signaling or as a component of lipid membranes.
Medicine
Industry
In industrial applications, this compound may be used as a surfactant, lubricant, or additive in various formulations.
Mecanismo De Acción
The mechanism by which (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide exerts its effects is likely related to its ability to interact with lipid membranes and proteins. The compound’s long-chain structure allows it to embed within lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide group can form hydrogen bonds with proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Oleamide: A fatty acid amide with a similar structure but lacking the additional amide linkage.
Stearamide: Another long-chain fatty acid amide with a saturated carbon chain.
Uniqueness
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is unique due to its multiple double bonds and dual amide linkages, which confer distinct chemical and physical properties compared to simpler fatty acid amides.
Propiedades
Número CAS |
52610-16-9 |
|---|---|
Fórmula molecular |
C57H108N2O2 |
Peso molecular |
853.5 g/mol |
Nombre IUPAC |
(Z)-N-[3-[[(Z)-octadec-9-enoyl]-[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C57H108N2O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-59(57(61)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55-50-53-58-56(60)51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30H,4-24,31-55H2,1-3H3,(H,58,60)/b28-25-,29-26-,30-27- |
Clave InChI |
CKUPRMFXSDANGB-IUPFWZBJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN(CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN(CCCNC(=O)CCCCCCCC=CCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


